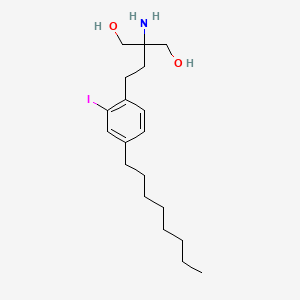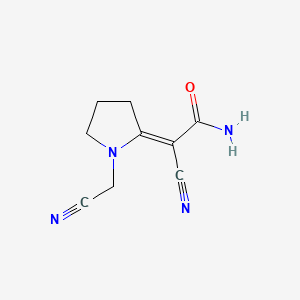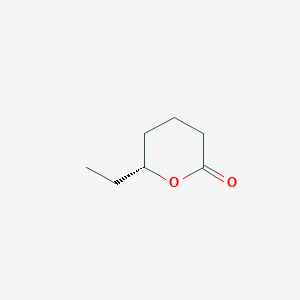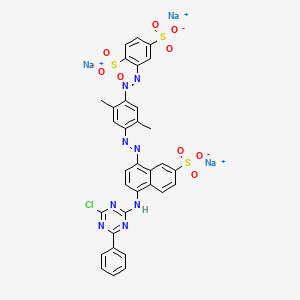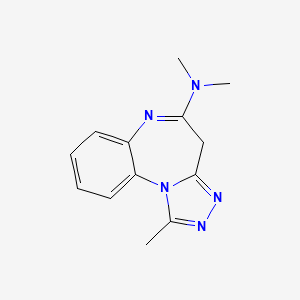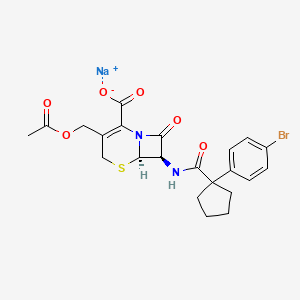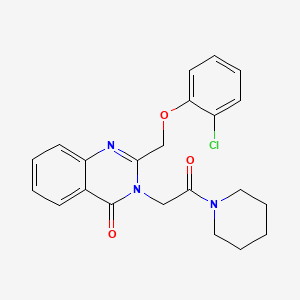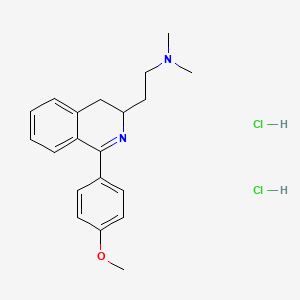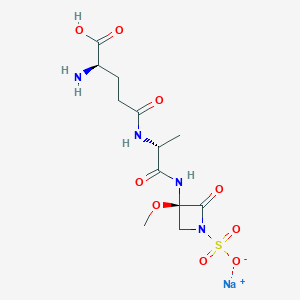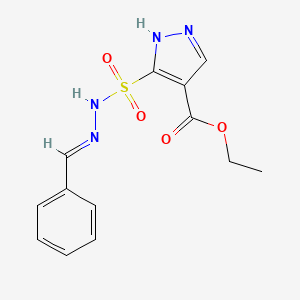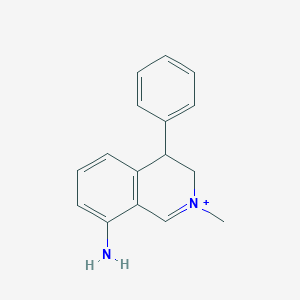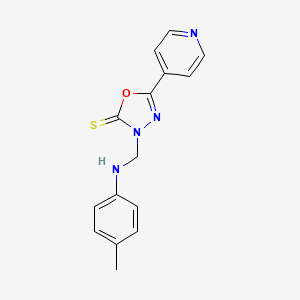
3-Pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features an amino group at the 4-position, a methyl group at the 1-position, and a phenyl group at the 5-position, making it a valuable scaffold for various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 3-pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with carbonyl compounds. For instance, the reaction of methylhydrazine with acetylenic ketones in ethanol can yield the desired pyrazole derivative . Industrial production methods often employ multicomponent reactions and transition-metal catalysts to enhance yield and selectivity .
Chemical Reactions Analysis
3-Pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common reagents used in these reactions include molecular iodine, hydrazines, and acetylenic ketones . Major products formed from these reactions include substituted pyrazoles and pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
3-Pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as p38MAPK and various kinases, which play crucial roles in cellular signaling pathways . By binding to these targets, the compound can modulate biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 3-pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- include:
4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: This compound features a propyl group instead of a phenyl group and exhibits different reactivity and applications.
3-Methyl-2-phenyl-4-pyrazolecarboxylic acid: This compound has a methyl group at the 3-position and a phenyl group at the 2-position, leading to variations in its chemical behavior.
The uniqueness of 3-pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
91857-82-8 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-amino-1-methyl-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c1-14-10(7-5-3-2-4-6-7)8(12)9(13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16) |
InChI Key |
WHJRNKNQPITWBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide](/img/structure/B12740137.png)
